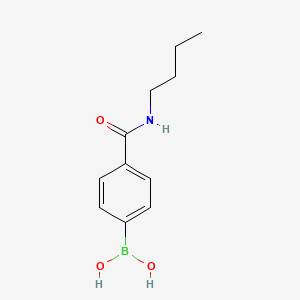

4-(丁基氨基羰基)苯基硼酸

货号 B1271548

CAS 编号:

252663-48-2

分子量: 221.06 g/mol

InChI 键: YPXNMPMFCXGXPU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Butylaminocarbonyl)phenylboronic acid, also known as N-Butyl 4-boronobenzamide , is a boronic acid derivative. It has been involved in the synthesis of biologically active molecules .

Molecular Structure Analysis

The molecular formula of 4-(Butylaminocarbonyl)phenylboronic acid is C11H16BNO3 . The InChI string is InChI=1S/C11H16BNO3/c1-2-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) .Chemical Reactions Analysis

While specific chemical reactions involving 4-(Butylaminocarbonyl)phenylboronic acid were not found in the available resources, boronic acids are known to participate in various reactions, including metal-catalyzed processes like the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis

The molecular weight of 4-(Butylaminocarbonyl)phenylboronic acid is 221.06 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 221.1223235 g/mol .科学研究应用

- Field : Chemistry

- Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

- Field : Biomedical Science

- Application Summary : Boronic acid conjugates, including “4-(Butylaminocarbonyl)phenylboronic acid”, have important applications in the biomedical field . They function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes . They also serve as diagnostic agents .

- Methods of Application : These conjugates are used in wound healing and tumor targeting .

- Results or Outcomes : The noteworthy use of these conjugates has been in wound healing and tumor targeting .

Sensing Applications

Biomedical Applications

- Field : Organic Chemistry

- Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, are used in organic synthesis for the formation of carbon-carbon bonds . They are used in Suzuki reactions, which are a type of palladium-catalyzed cross coupling reactions .

- Methods of Application : The Suzuki reaction is performed in the presence of a base and a palladium catalyst .

- Results or Outcomes : The Suzuki reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

- Field : Pharmaceutical Sciences

- Application Summary : Boronic acid-functionalized chitosan conjugates, which could potentially include “4-(Butylaminocarbonyl)phenylboronic acid”, have been explored for their potential in drug delivery . They can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .

- Methods of Application : These conjugates can be used to encapsulate drugs and deliver them to specific sites in the body .

- Results or Outcomes : The use of these conjugates has shown promise in improving the efficacy and safety of drug delivery .

Chemical Synthesis

Drug Delivery

- Field : Material Science

- Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, have been used in the development of new materials . They can form covalent bonds with polyol compounds, which can be exploited in the design of new materials .

- Methods of Application : The specific methods of application would depend on the type of material being developed .

- Results or Outcomes : The use of boronic acids in material science has led to the development of innovative materials with unique properties .

- Field : Agriculture

- Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, have been used in the development of new pesticides . They can interact with certain biological targets in pests, leading to their potential use as pesticides .

- Methods of Application : The specific methods of application would depend on the type of pest being targeted .

- Results or Outcomes : The use of boronic acids in agriculture has led to the development of effective pesticides .

Material Science

Agriculture

安全和危害

属性

IUPAC Name |

[4-(butylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXNMPMFCXGXPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378360 |

Source

|

| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Butylaminocarbonyl)phenylboronic acid | |

CAS RN |

252663-48-2 |

Source

|

| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

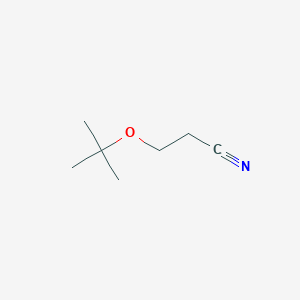

3-tert-Butoxypropanenitrile

99764-73-5

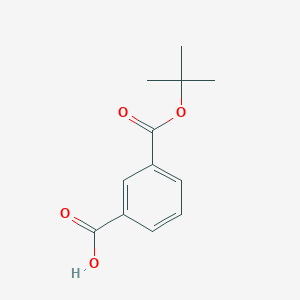

3-(tert-Butoxycarbonyl)benzoic acid

33704-19-7

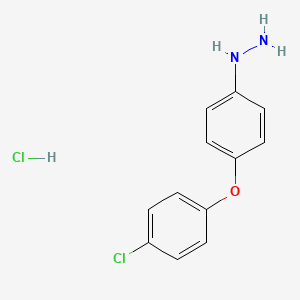

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride

849021-09-6

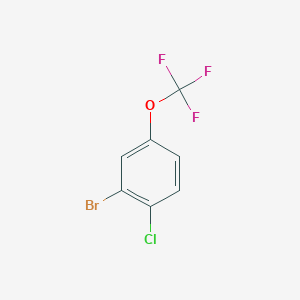

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

468075-00-5